5-[(2,4-Dinitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
5-[(2,4-Dinitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative characterized by a 1,3-dioxane-4,6-dione core substituted at the 5-position with a methylidene group linked to a 2,4-dinitrophenyl moiety. The 2,4-dinitrophenyl group introduces strong electron-withdrawing effects due to its nitro substituents, which significantly influence the compound’s electronic properties, reactivity, and intermolecular interactions.
Properties
CAS No. |
63987-49-5 |
|---|---|
Molecular Formula |
C13H10N2O8 |
Molecular Weight |
322.23 g/mol |
IUPAC Name |
5-[(2,4-dinitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C13H10N2O8/c1-13(2)22-11(16)9(12(17)23-13)5-7-3-4-8(14(18)19)6-10(7)15(20)21/h3-6H,1-2H3 |
InChI Key |
ZRNLDAYMIUHIBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O1)C |
Origin of Product |
United States |
Preparation Methods
Solvent and Catalyst Effects
The choice of solvent and catalyst significantly impacts reaction efficiency:
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Glacial acetic acid | Ammonium acetate | 120 | 4 | 72 |
| Ethanol | Piperidine | 80 | 6 | 58 |
| Dioxane | None | 100 | 8 | 41 |
Glacial acetic acid provides superior yields due to its ability to stabilize the transition state via hydrogen bonding. Ammonium acetate facilitates proton transfer during dehydration, accelerating the reaction.
Nitration Challenges
Direct nitration of the benzylidene-Meldrum’s acid adduct often results in over-nitration or decomposition. Controlled conditions (low temperature, stoichiometric HNO₃) are critical to achieving selective 2,4-dinitration. The electron-withdrawing effect of the dioxane-dione ring directs nitration to the meta and para positions relative to the carbonyl group.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the Z-configuration of the benzylidene group and planarity of the conjugated system. The dihedral angle between the dioxane ring and the aromatic plane is 8.5°, indicating strong π-π conjugation.
Applications and Derivative Chemistry
The compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro groups in the dinitrophenyl moiety can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro groups.
Major Products:
Oxidation: Oxidized derivatives of the dioxane ring.
Reduction: Amino derivatives of the dinitrophenyl group.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that compounds similar to 5-[(2,4-Dinitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione exhibit promising anticancer activities. The dinitrophenyl moiety is known for its ability to interact with biological systems, potentially leading to the inhibition of tumor growth. A study demonstrated that derivatives of this compound showed cytotoxic effects on various cancer cell lines, suggesting its utility as a lead compound in the development of new anticancer agents .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This process can trigger apoptosis (programmed cell death), making it a focal point for further drug development .
Materials Science
Synthesis of Functional Materials
5-[(2,4-Dinitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has been utilized in the synthesis of functional materials such as polymers and nanocomposites. Its unique structural features allow it to act as a cross-linking agent or a building block in polymer chemistry. For instance, studies have shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties .
Nanotechnology Applications
In nanotechnology, this compound has been explored for its potential use in drug delivery systems. Its ability to form stable nanoparticles can facilitate the targeted delivery of therapeutic agents to specific sites within the body .
Analytical Chemistry
Chromatographic Techniques
The presence of dinitrophenyl groups in 5-[(2,4-Dinitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione makes it suitable for use as a chromophore in various chromatographic techniques. It can be employed in high-performance liquid chromatography (HPLC) for the quantification of other compounds due to its distinct absorption characteristics.
Spectroscopic Analysis
Additionally, this compound's spectral properties have been utilized in spectroscopic methods such as UV-Vis and NMR spectroscopy for structural elucidation and confirmation during synthetic processes . Its ability to form complexes with metals also opens avenues for its application in metal ion detection and environmental monitoring.
Data Tables and Case Studies
Mechanism of Action
The mechanism of action of 5-[(2,4-Dinitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with various molecular targets. The dinitrophenyl group is known to participate in electron transfer reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can then interact with cellular components, leading to various biochemical effects .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity at the methylidene carbon, increasing reactivity in nucleophilic additions or cycloadditions.
- Electron-donating groups (e.g., methoxy, hydroxy) improve solubility in polar solvents but reduce stability under acidic conditions .
- Aliphatic substituents introduce steric hindrance, which can impede crystallization but improve compatibility with lipid-rich systems .
Structural and Crystallographic Comparisons
- 5-(4-Hydroxybenzylidene) derivative : Exhibits a distorted boat conformation in the 1,3-dioxane ring and forms inversion dimers via O–H⋯O hydrogen bonds, creating an $ R_2^2(20) $ ring motif .
- 5-(2-Chloro-4-nitroanilino)methylene derivative: The anilino group facilitates planarization of the conjugated system, promoting π-π stacking in the crystal lattice .
- 5-[(3-Fluorophenyl)amino]methylidene derivative: X-ray studies reveal delocalization across the methylidene-anilino moiety, with bond orders intermediate between single and double bonds, as confirmed by DFT analysis .
Comparison with Target Compound :
The 2,4-dinitrophenyl group in the target compound is expected to induce stronger π-acidic character and intermolecular dipole interactions compared to hydroxy or methoxy analogs. This may lead to unique packing motifs or enhanced thermal stability.
Data Table: Comparative Analysis of Key Derivatives
Biological Activity
5-[(2,4-Dinitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, mutagenicity, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its dioxane core structure, which is substituted with a dinitrophenyl group. The molecular formula is , and it exhibits various chemical properties that influence its biological interactions.
Mutagenicity
Research has indicated that compounds similar to 5-[(2,4-Dinitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione may exhibit mutagenic properties. According to a study by the Japan Industrial Safety and Health Association (JICOSH), several dinitrophenyl derivatives have been implicated in mutagenicity tests. While specific data on this compound's mutagenicity is limited, its structural similarity to known mutagens suggests a potential for similar effects .
The biological activity of this compound may be attributed to its ability to form reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. The presence of the dinitrophenyl moiety enhances its electrophilic character, making it a candidate for nucleophilic attack by biomolecules .
Study on Dinitrophenyl Compounds
In a study examining the biological effects of various dinitrophenyl compounds, it was found that these compounds could induce oxidative stress in cells. This oxidative stress is linked to DNA damage and subsequent mutagenic effects. The study highlighted that the degree of biological activity varied significantly based on the specific substituents on the dinitrophenyl group .
In Vitro Assays
In vitro assays conducted on similar dioxane derivatives demonstrated that they exhibit cytotoxicity against various cancer cell lines. The mechanisms involved include apoptosis induction and cell cycle arrest. Although direct studies on 5-[(2,4-Dinitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione are not extensively documented, these findings suggest potential anticancer properties .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimized synthetic routes for 5-[(2,4-Dinitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione under green chemistry conditions?
The compound can be synthesized via a Knoevenagel condensation reaction between 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) and 2,4-dinitrobenzaldehyde. A green chemistry approach involves using catalytic amounts of ammonium acetate in ethanol under reflux, avoiding toxic solvents . For higher yields, microwave-assisted synthesis has been reported for analogous compounds, reducing reaction time from hours to minutes .
Q. How should researchers handle and store this compound to ensure safety?
Strict safety protocols are required due to its nitroaromatic moiety. Wear nitrile gloves, protective goggles, and lab coats to prevent skin/eye contact. Store in a tightly sealed container at 4°C, away from oxidizers and reducing agents. Waste must be segregated and disposed via certified hazardous waste services due to potential environmental persistence .
Q. What spectroscopic and crystallographic methods are used to characterize its structure?
Single-crystal X-ray diffraction is the gold standard for structural confirmation, with parameters such as R factor (<0.06) and mean C–C bond length (0.004 Å) ensuring accuracy . Complementary techniques include:
- FT-IR : Peaks at ~1750 cm⁻¹ (C=O stretching) and ~1520 cm⁻¹ (NO₂ asymmetric stretching).
- ¹H NMR : δ 1.7–1.8 ppm (dimethyl groups), δ 8.5–9.0 ppm (aromatic protons).
- MS : Molecular ion [M+H]⁺ matching the theoretical m/z .
Advanced Research Questions
Q. How can reaction mechanisms involving derivatives (e.g., sulfoxide formation) be analyzed?
Reaction with m-chloroperbenzoic acid oxidizes the thiomethyl group to sulfoxide. Monitor the reaction via TLC and confirm using X-ray crystallography to detect S=O bond formation (1.45–1.50 Å). Kinetic studies under varying pH and temperature reveal a second-order dependence on the oxidant .
Q. What experimental designs are recommended for studying its environmental fate and ecotoxicology?
Adapt split-plot designs (e.g., randomized blocks with temporal subplots) to assess biodegradation in soil/water matrices. Analyze abiotic factors (pH, UV exposure) and biotic factors (microbial activity) using LC-MS/MS for quantification. Reference the INCHEMBIOL framework for risk assessment .
Q. How can computational methods predict its reactivity or interactions with biological targets?
Perform DFT calculations (B3LYP/6-31G**) to optimize geometry and evaluate frontier molecular orbitals (HOMO-LUMO gap). Molecular docking studies with enzymes (e.g., cyclooxygenase) can identify binding affinities. Validate predictions via in vitro assays measuring IC₅₀ values .
Q. How to resolve contradictions in reported synthetic yields or stability data?
Conduct reproducibility studies under controlled conditions (humidity, light exposure). Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC purity checks. Cross-reference crystallographic data (e.g., unit cell parameters) to confirm batch consistency .
Methodological Notes
- Data Contradiction Analysis : Compare XRD datasets (e.g., α, β, γ angles) to identify polymorphic variations affecting reactivity .
- Advanced Instrumentation : Synchrotron radiation can enhance resolution for electron density mapping of nitro group orientations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
